tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate
Overview
Description
tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C11H14N2O5 It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate typically involves the reaction of 5-hydroxy-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-Butyl (5-oxo-2-nitrophenyl)carbamate.
Reduction: Formation of tert-Butyl (5-hydroxy-2-aminophenyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and hydroxy functional groups on biological systems. It may also be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
- tert-Butyl (2-hydroxy-5-nitrophenyl)carbamate
- tert-Butyl (4-hydroxy-3-nitrophenyl)carbamate
- tert-Butyl (3-hydroxy-4-nitrophenyl)carbamate
Uniqueness: tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-6-7(14)4-5-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYWOOGCOYSUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335352-07-3 | |
Record name | tert-butyl N-(5-hydroxy-2-nitrophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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